5-(Benzyloxy)-2,4-difluorobenzoic acid
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Description
5-(Benzyloxy)-2,4-difluorobenzoic acid is a chemical compound that is functionally related to a benzyl alcohol and a glycolic acid . It has been used as a reactant for the preparation of various compounds with potential applications in the treatment of diseases .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the use of various techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) . The synthesis process often involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 5-Benzyloxy-isophthalic acid, which has a molecular formula of C15H12O5 and an average mass of 272.253 Da . The structure of these compounds is characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound and similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Other reactions include protodeboronation of alkyl boronic esters utilizing a radical approach , and reduction processes that convert electron withdrawing functions into electron donating amino and alkyl groups .Mechanism of Action
While the specific mechanism of action for 5-(Benzyloxy)-2,4-difluorobenzoic acid is not directly mentioned in the search results, similar compounds like 5-aminosalicylic acid (5-ASA) have been studied for their pharmacological effects . The mechanism of action for these compounds often involves interactions with enzymes .
Safety and Hazards
Properties
IUPAC Name |
2,4-difluoro-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKHLNEQKGOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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